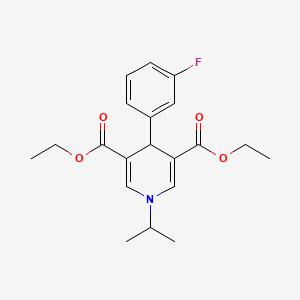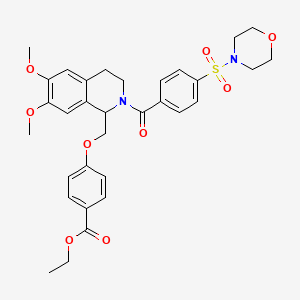![molecular formula C13H15N5O4S2 B11210797 {[(3Z)-5-(Morpholine-4-sulfonyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11210797.png)
{[(3Z)-5-(Morpholine-4-sulfonyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a benzoic acid hydrazide core, where the morpholine-4-sulfonyl group is attached to the phenyl ring.
- This compound is used primarily in proteomics research .
3- (Morpholine-4-sulfonyl)-benzoic acid hydrazide: is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the reaction of with an appropriate amine or hydrazine derivative.
Reaction Conditions: Specific conditions may vary, but typical methods involve refluxing the reactants in a suitable solvent.
Industrial Production: Information on large-scale industrial production methods is limited, as this compound is mainly used in research settings.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including , , and .
Common Reagents: These reactions often involve reagents like , , and .
Major Products: The products formed depend on the specific reaction conditions. For example, oxidation may yield sulfonyl-containing derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited information on industrial applications.
Mechanism of Action
- The exact mechanism of action is not well-documented.
- It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Similar Compounds: Other benzoic acid hydrazides or related sulfonyl-containing compounds.
Uniqueness: Highlighting its uniqueness would require a detailed comparison with specific analogs.
Properties
Molecular Formula |
C13H15N5O4S2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2-hydroxy-5-morpholin-4-ylsulfonyl-1H-indol-3-yl)iminothiourea |
InChI |
InChI=1S/C13H15N5O4S2/c14-13(23)17-16-11-9-7-8(1-2-10(9)15-12(11)19)24(20,21)18-3-5-22-6-4-18/h1-2,7,15,19H,3-6H2,(H2,14,23) |
InChI Key |
DAGQLELIOVUJKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-4-oxo-N'-[(E)-3-pyridinylmethylene]-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carbohydrazide](/img/structure/B11210720.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210726.png)
![2-[(3-bromobenzyl)sulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11210729.png)
![N,N-diethyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210737.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B11210744.png)

![Diethyl 4-[3-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11210765.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210774.png)

![3-amino-N-(3-methylphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11210781.png)
![1-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11210782.png)
![N-(3-Chlorophenyl)-2-[4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B11210785.png)
![2-Ethyl-4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1,4-benzoxazin-3-one](/img/structure/B11210786.png)
![N,N-diethyl-2-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylethanaminium](/img/structure/B11210793.png)
